3-[6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid
Description
Chemical Identity and Properties The compound 3-[6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid (CAS: 902502-24-3) has the molecular formula C₈H₇ClN₄O₂ and a molecular weight of 226.62 g/mol. It features a triazolo[4,3-b]pyridazine core substituted with a 3-chlorophenyl group at position 6 and a propanoic acid moiety at position 3 .
Properties
IUPAC Name |
3-[6-(3-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2/c15-10-3-1-2-9(8-10)11-4-5-12-16-17-13(19(12)18-11)6-7-14(20)21/h1-5,8H,6-7H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCCHCVIIFQWJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C(=NN=C3CCC(=O)O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid typically involves multiple steps:
Formation of the Triazolopyridazine Core: The initial step involves the formation of the triazolopyridazine core.
Cyclization: The intermediate product undergoes cyclization to form the triazolopyridazine ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to enhance yield and purity. Additionally, the use of automated synthesis and purification systems would streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-[6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing inhibitors targeting enzymes like c-Met and Pim-1, which are implicated in cancer.
Biological Studies: The compound is used to study cell cycle arrest and apoptosis in cancer cells, providing insights into its potential as an anticancer agent.
Chemical Biology: It is employed in the design of probes for studying protein-ligand interactions and enzyme inhibition.
Industrial Applications: The compound’s derivatives may be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes like c-Met and Pim-1 by binding to their active sites, thereby blocking their activity.
Cell Cycle Arrest: It induces cell cycle arrest at the S phase, preventing cancer cells from proliferating.
Apoptosis Induction: The compound promotes apoptosis by activating caspase-9 and inhibiting the PI3K/AKT/mTOR pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
a. 3-Substituted Phenyl-6-Substituted Phenyl Derivatives
Compounds such as 3-phenyl-6-(4’-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine (6b) and 3-(4’-chlorophenyl)-6-(4’-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazine (9b) exhibit structural similarity but differ in substituents. These derivatives were synthesized via cyclization of β-aroyl propionic acid with hydrazine hydrate, followed by chlorination and hydrazine substitution .
- Biological Activity : Electron-donating groups (e.g., 4’-tolyl) enhance antibacterial potency against Staphylococcus aureus and Escherichia coli, while electron-withdrawing groups (e.g., 4’-chlorophenyl) improve antifungal activity against Candida albicans .
- Key Difference: The absence of the propanoic acid group in these analogues reduces solubility but may increase lipophilicity and membrane permeability .
b. 6-Chloro-3-(3-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine This compound (CAS: Not provided) replaces the propanoic acid with a 3-methylphenyl group. Single-crystal X-ray studies confirm planar geometry, with a mean C–C bond length of 0.005 Å .
Functional Group Modifications
a. Methoxy Substitution: 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic Acid Replacing chlorine with methoxy (C₉H₁₀N₄O₃, MW: 222.21) alters electronic properties.
b. Tertiary Amine Derivatives: 3-[6-(Dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic Acid The dimethylamino group introduces basicity (pKa ~8–10), improving solubility at physiological pH. However, this modification may increase metabolic susceptibility due to N-demethylation pathways .
Pharmacologically Optimized Derivatives
PF-4254644: A c-Met inhibitor featuring a 1-methylpyrazole substituent and quinolyl group. This derivative demonstrates high potency (IC₅₀ < 1 nM) and selectivity, attributed to optimized steric and electronic interactions with the kinase domain .
- Key Contrast: The propanoic acid group in the target compound may limit blood-brain barrier penetration compared to PF-4254644’s lipophilic quinoline moiety.
SAR Insights :
- Propanoic Acid Group: Enhances aqueous solubility but may reduce cell permeability.
- 3-Chlorophenyl Substituent : The electron-withdrawing chlorine may stabilize aromatic π-π interactions in target binding pockets.
- Position 6 Modifications: Bulky substituents (e.g., 4’-phenoxyphenyl) improve antifungal activity, while smaller groups (e.g., methyl) favor antibacterial effects .
Pharmacokinetic and Metabolic Considerations
- Metabolic Susceptibility : Triazolo[4,3-b]pyridazines are prone to hepatic metabolism, particularly oxidation of the triazole ring and hydrolysis of ester/amide derivatives .
- Propanoic Acid Advantage: The carboxylic acid group may facilitate renal excretion, reducing toxicity risks compared to methyl ester derivatives (e.g., methyl 3-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoate hydrochloride) .
Biological Activity
3-[6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its cytotoxic effects against various cancer cell lines and its mechanism of action.
- Molecular Formula : C₁₁H₈ClN₄O₂
- Molecular Weight : 246.66 g/mol
- CAS Number : 88066-77-7
Biological Activity Overview
The compound has been evaluated for its cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The following sections detail the findings from various studies.
In Vitro Evaluation
A study assessed the cytotoxic effects of this compound using the MTT assay. The results indicated significant cytotoxicity with varying IC₅₀ values across different cell lines:
| Cell Line | IC₅₀ (μM) | Remarks |
|---|---|---|
| A549 | 1.06 ± 0.16 | High sensitivity |
| MCF-7 | 1.23 ± 0.18 | Moderate sensitivity |
| HeLa | 2.73 ± 0.33 | Lower sensitivity |
These findings suggest that the compound exhibits potent anti-cancer activity, particularly against lung and breast cancer cell lines .
The mechanism underlying the cytotoxic effects of this compound involves inhibition of the c-Met kinase pathway. The IC₅₀ value for c-Met inhibition was found to be approximately 0.090 μM, indicating a strong affinity for this target . The c-Met pathway is critical in various cancers as it regulates cell proliferation and survival.
Apoptosis Induction
Further analysis revealed that treatment with the compound led to late apoptosis in A549 cells and cell cycle arrest in the G0/G1 phase. This suggests that the compound not only inhibits proliferation but also promotes programmed cell death in sensitive cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the triazolo-pyridazine structure can significantly affect biological activity. For instance, halogen substitutions on the aromatic ring were shown to influence cytotoxicity levels across different derivatives .
Case Studies
In a comparative study of various triazolo-pyridazine derivatives, compounds structurally similar to this compound demonstrated varying degrees of cytotoxicity and c-Met inhibition:
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| Compound 12e | 1.06 ± 0.16 | A549 |
| Compound 13e | 0.09 | c-Met |
| Compound 19e | <10 | Various |
These case studies underscore the potential of this class of compounds in developing targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
